molecular formula C19H23N3O4 B2428558 N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898457-06-2

N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2428558
CAS No.: 898457-06-2
M. Wt: 357.41
InChI Key: ZZPHOUBXCHTZFO-UHFFFAOYSA-N
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Description

N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a research compound with the molecular formula C25H27N3O4 and a molecular weight of 433.508

Scientific Research Applications

N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:

    Pharmacology: It has been studied as a potential T-type calcium channel blocker for treating epilepsy.

    Antioxidant and Anti-inflammatory: Research has shown its efficacy as an antioxidant, analgesic, and anti-inflammatory agent.

    Organic Synthesis: The compound is used in the synthesis of novel coordination complexes with significant antioxidant activity.

    Cholinesterase Inhibition: It has been evaluated for its cholinesterase inhibitory activity, which is relevant for Alzheimer’s disease treatment.

Mechanism of Action

Target of Action

CHEMBL1733274, also known as N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, primarily targets Pyruvate Dehydrogenase Kinase Isozyme 2 (PDK2) . PDK2 is an enzyme that plays a crucial role in the regulation of glucose metabolism by inhibiting the pyruvate dehydrogenase complex.

Mode of Action

It is known to inhibit pdk2 . By inhibiting PDK2, CHEMBL1733274 could potentially increase the activity of the pyruvate dehydrogenase complex, thereby enhancing the conversion of pyruvate to acetyl-CoA in the cell’s mitochondria. This process is vital for the cell’s energy production and the regulation of glucose metabolism.

Action Environment

The action, efficacy, and stability of CHEMBL1733274 can be influenced by various environmental factors. These factors could include the presence of other drugs, the physiological state of the cells, and the specific characteristics of the biological environment where the drug is active. Specific details about how these factors influence the action of chembl1733274 are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a pyran derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with acetylcholinesterase inhibitory activity.

    N-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide: Another similar compound with potential pharmacological applications.

Uniqueness

N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is unique due to its specific structure, which allows it to interact with multiple molecular targets

Properties

IUPAC Name

N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-20-19(24)14-26-18-13-25-16(11-17(18)23)12-21-7-9-22(10-8-21)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPHOUBXCHTZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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